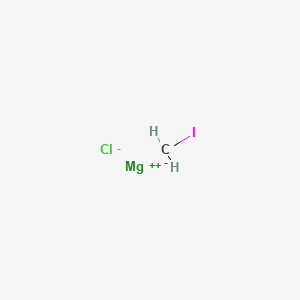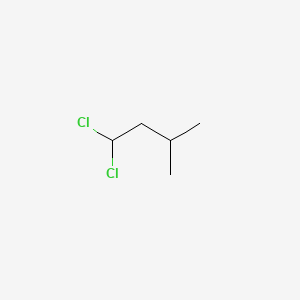
Butane, 1,1-dichloro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane, 1,1-dichloro-3-methyl- is an organic compound with the molecular formula C₅H₁₀Cl₂. It is a derivative of butane, where two chlorine atoms are attached to the first carbon atom, and a methyl group is attached to the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butane, 1,1-dichloro-3-methyl- typically involves the chlorination of 3-methylbutane. This process can be carried out using chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions usually include controlled temperature and pressure to ensure the selective formation of the desired dichlorinated product .
Industrial Production Methods: Industrial production of butane, 1,1-dichloro-3-methyl- follows similar principles but on a larger scale. The process involves the continuous flow of 3-methylbutane and chlorine gas through a reactor, with precise control over reaction parameters to maximize yield and purity. The product is then purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Butane, 1,1-dichloro-3-methyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: It can also undergo elimination reactions to form alkenes, particularly under the influence of strong bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents like water or alcohols at elevated temperatures.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used, often in non-polar solvents like ethanol or dimethyl sulfoxide.
Major Products:
Nucleophilic Substitution: The major products are substituted butanes, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes, such as 3-methyl-1-butene.
Scientific Research Applications
Butane, 1,1-dichloro-3-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: While not directly used in biological systems, its derivatives and reaction products can be of interest in medicinal chemistry for the development of pharmaceuticals.
Industry: It serves as a precursor for the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of butane, 1,1-dichloro-3-methyl- in chemical reactions involves the formation of reactive intermediates such as carbocations or carbanions, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile or base used in the reaction .
Comparison with Similar Compounds
Butane, 1,1-dichloro-3,3-dimethyl-: This compound has an additional methyl group on the third carbon atom, making it more sterically hindered and less reactive in nucleophilic substitution reactions.
Butane, 1,4-dichloro-: This compound has chlorine atoms on the first and fourth carbon atoms, leading to different reactivity patterns and applications.
Butane, 1,3-dichloro-2-methyl-: This compound has chlorine atoms on the first and third carbon atoms and a methyl group on the second carbon atom, resulting in unique chemical properties.
Uniqueness: Butane, 1,1-dichloro-3-methyl- is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Its structure allows for selective nucleophilic substitution and elimination reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
625-66-1 |
|---|---|
Molecular Formula |
C5H10Cl2 |
Molecular Weight |
141.04 g/mol |
IUPAC Name |
1,1-dichloro-3-methylbutane |
InChI |
InChI=1S/C5H10Cl2/c1-4(2)3-5(6)7/h4-5H,3H2,1-2H3 |
InChI Key |
VXEMJASOVHTHLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


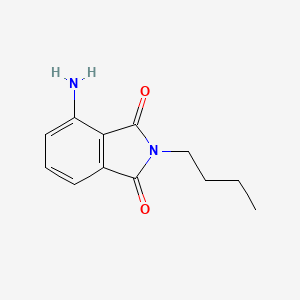
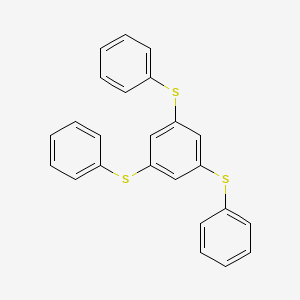
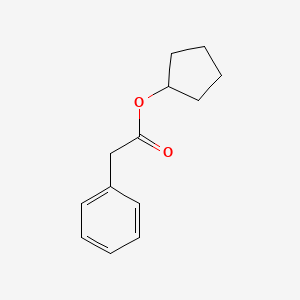
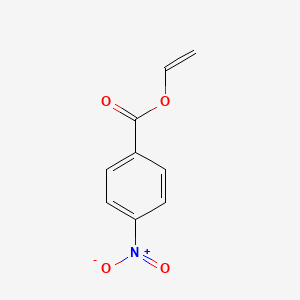
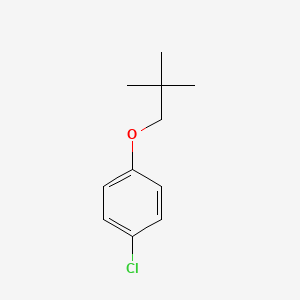
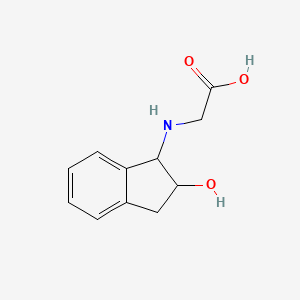
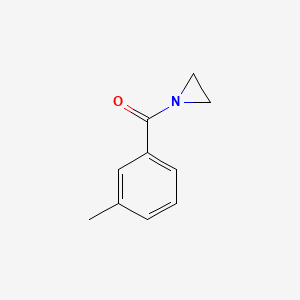
![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)

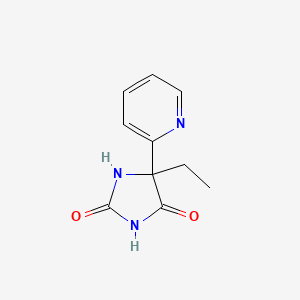
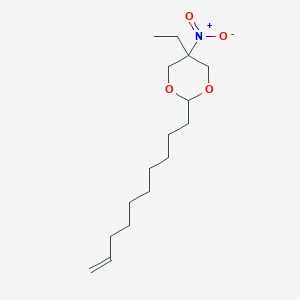
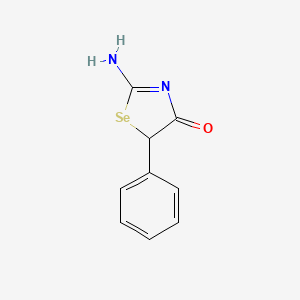
![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)
